Boc-6-bromo-DL-tryptophan

Descripción general

Descripción

Boc-6-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and makes it useful in various research applications, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-bromo-DL-tryptophan typically involves the bromination of DL-tryptophan followed by the protection of the amino group with a Boc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

After bromination, the amino group is protected by reacting the brominated tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, thiourea, or potassium tert-butoxide in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products

Substitution: Various substituted tryptophan derivatives.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Deprotection: 6-bromo-DL-tryptophan.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Peptides

Boc-6-bromo-DL-tryptophan is utilized in the synthesis of conopeptides, which are bioactive peptides derived from cone snail venom. These peptides exhibit various pharmacological properties, including antihelminthic and neuroprotective effects. The incorporation of 6-bromo-tryptophan into peptide structures enhances their biological activity. For instance, conopeptides containing this compound have been shown to have anticonvulsant properties and may be effective in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Neuroprotective Agents

Research has indicated that compounds like bromo-tryptophan can act as neuroprotective agents. They are potentially useful for managing conditions associated with neuronal damage due to excitotoxicity or oxidative stress. The bromination at the 6-position of tryptophan enhances its interaction with neurotransmitter systems, thereby providing protective effects against neurodegeneration . Studies have shown that these compounds can alleviate symptoms associated with epilepsy and other neurological disorders by modulating excitatory amino acid receptors .

Boron Neutron Capture Therapy (BNCT)

A significant application of this compound lies in its role as a precursor for boronated tryptophan derivatives used in BNCT. This therapy is a binary treatment approach for cancer that relies on the accumulation of boron-containing compounds in tumor cells, followed by neutron irradiation to induce cytotoxic effects. Research indicates that Boc-protected derivatives like TB-6-BT show promising results in accumulating boron within tumor cells, achieving high tumor-to-normal tissue ratios (T/N) that are crucial for effective BNCT applications . The study highlights the potential of these derivatives to improve the efficacy of BNCT through enhanced cellular uptake and selectivity.

Table: Summary of Research Findings on this compound Applications

Mecanismo De Acción

The mechanism of action of Boc-6-bromo-DL-tryptophan involves its interaction with specific molecular targets, primarily proteins and enzymes. The bromine atom and the Boc group enhance the compound’s binding affinity and specificity towards these targets. The indole ring of tryptophan is known to interact with various receptors and enzymes, influencing their activity and function. The presence of the bromine atom can further modulate these interactions, leading to unique biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Boc-6-chloro-DL-tryptophan

- Boc-7-bromo-DL-tryptophan

- 6-bromo-DL-tryptophan

- 6-chloro-DL-tryptophan

Uniqueness

Boc-6-bromo-DL-tryptophan is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. The Boc group provides additional stability and protection, making it suitable for various synthetic and research applications. Compared to its chloro analogs, the bromo derivative exhibits different reactivity and binding characteristics, which can be exploited in specific research and industrial applications .

Actividad Biológica

Boc-6-bromo-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a bromine atom at the 6th position of its indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and provides unique chemical and biological properties that are valuable in various research applications.

Chemical Structure and Properties

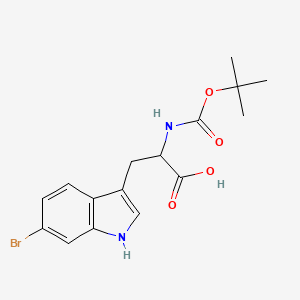

The chemical structure of this compound is represented as follows:

This structure features:

- Indole Ring: The core structure that allows interaction with various biological receptors.

- Bromine Atom: Imparts distinct reactivity compared to other halogenated derivatives.

- Boc Group: Provides stability and protects the amino group during synthesis and application.

This compound interacts with specific molecular targets, primarily proteins and enzymes. The bromine atom enhances binding affinity and specificity towards these targets, influencing their activity. The indole ring is known for its role in modulating neurotransmitter activity, particularly serotonin pathways, making this compound relevant in neuropharmacology.

Biological Activities

-

Protein-Ligand Interactions:

- This compound serves as a probe in biochemical assays to study protein-ligand interactions. Its unique structure allows it to bind selectively to various proteins, facilitating the understanding of complex biological processes.

-

Therapeutic Potential:

- Research indicates potential applications in drug development, particularly in synthesizing bioactive compounds that target neurological disorders. The compound's ability to influence serotonin receptors positions it as a candidate for further pharmacological studies.

-

Antimicrobial Activity:

- Preliminary studies suggest that brominated tryptophan derivatives exhibit antimicrobial properties. This aspect is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to its analogs:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 6th position, Boc protecting group | High binding affinity, potential neuroactivity |

| Boc-6-chloro-DL-tryptophan | Chlorine at 6th position | Lower reactivity than bromo derivative |

| 6-bromo-DL-tryptophan | No protecting group | Direct interaction with receptors |

| 6-chloro-DL-tryptophan | Chlorine at 6th position | Limited biological activity |

Case Studies and Research Findings

-

Study on Protein Binding:

A study demonstrated that this compound significantly enhances the binding affinity to serotonin receptors compared to its chloro counterpart. This study utilized surface plasmon resonance (SPR) to quantify binding interactions, revealing a notable increase in receptor activation levels when exposed to the bromo derivative. -

Antimicrobial Testing:

In vitro testing against various bacterial strains showed that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the bromine atom. -

Neuropharmacological Applications:

Research highlighted the potential use of this compound in treating depression-like symptoms in animal models. The compound demonstrated an ability to modulate serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Propiedades

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGNBUFSULZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.